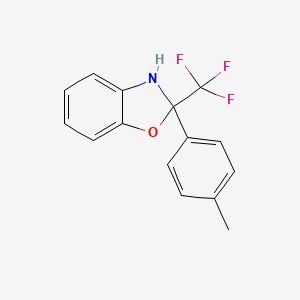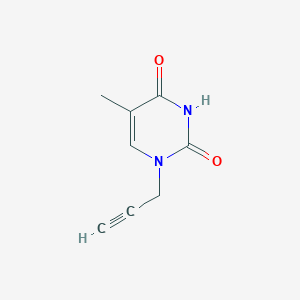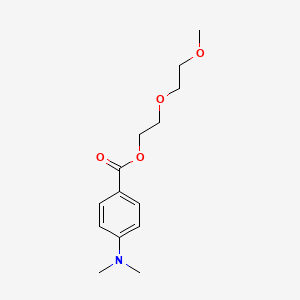![molecular formula C32H24NP B12566732 Triphenyl{[2-(phenylethynyl)phenyl]imino}-lambda~5~-phosphane CAS No. 207278-66-8](/img/structure/B12566732.png)
Triphenyl{[2-(phenylethynyl)phenyl]imino}-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifenil{[2-(feniletinil)fenil]imino}-lambda~5~-fosfano es un compuesto organofosforado con la fórmula molecular C32H24NP. Es un derivado de la trifenilfosfina, donde el átomo de fósforo está unido a un grupo imino y un grupo fenil sustituido con feniletinil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Trifenil{[2-(feniletinil)fenil]imino}-lambda~5~-fosfano típicamente involucra la reacción de 2-(feniletinil)anilina con trifenilfosfina. La reacción se lleva a cabo en condiciones de atmósfera inerte para evitar la oxidación de la fosfina. El esquema general de la reacción es el siguiente:
Materiales de partida: 2-(feniletinil)anilina y trifenilfosfina.
Condiciones de reacción: La reacción se lleva a cabo en un solvente inerte como tolueno o THF, bajo atmósfera de nitrógeno o argón.
Procedimiento: La mezcla se calienta a reflujo durante varias horas, seguido de enfriamiento y purificación mediante recristalización o cromatografía.
Métodos de producción industrial
Esto podría incluir el uso de reactores de flujo continuo, sistemas de purificación automatizados y medidas estrictas de control de calidad para garantizar la consistencia y la escalabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones
Trifenil{[2-(feniletinil)fenil]imino}-lambda~5~-fosfano puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El centro de fósforo puede oxidarse para formar óxidos de fosfina.
Sustitución: El grupo feniletinil puede participar en reacciones de sustitución, particularmente la sustitución aromática electrofílica.
Coordinación: El compuesto puede actuar como un ligando, coordinándose a metales de transición para formar complejos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H2O2) y ácido m-cloroperbenzoico (m-CPBA).
Sustitución: Se pueden utilizar electrófilos como halógenos (Br2, Cl2) o iones nitronio (NO2+).
Coordinación: Los metales de transición como paladio (Pd), platino (Pt) y oro (Au) se utilizan a menudo en la química de coordinación.
Productos principales
Oxidación: Derivados de óxido de trifenilfosfina.
Sustitución: Diversos derivados feniletinil sustituidos.
Coordinación: Complejos metal-fosfina.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
El mecanismo de acción de Trifenil{[2-(feniletinil)fenil]imino}-lambda~5~-fosfano depende en gran medida de su función como ligando. Puede coordinarse a centros metálicos a través del átomo de fósforo, formando complejos estables. Estos complejos pueden luego participar en varios ciclos catalíticos, facilitando reacciones como hidrogenación, acoplamiento cruzado y polimerización .
Dianas y vías moleculares
Dianas moleculares: Centros metálicos de transición en sistemas catalíticos.
Comparación Con Compuestos Similares
Compuestos similares
Trifenilfosfina: Un ligando común en la química organometálica, pero carece de las funcionalidades feniletinil e imino.
Óxido de trifenilfosfina: Una forma oxidada de trifenilfosfina, utilizada como subproducto en muchas reacciones.
Trifenil(2-feniletinil)plumbano: Un análogo que contiene plomo con características estructurales similares.
Unicidad
Trifenil{[2-(feniletinil)fenil]imino}-lambda~5~-fosfano es único debido a su combinación de un ligando de fosfina con un grupo imino y feniletinil. Esto le proporciona propiedades electrónicas y estéricas distintas, lo que lo convierte en un ligando versátil para diversas aplicaciones en catálisis y ciencia de materiales .
Propiedades
Número CAS |
207278-66-8 |
|---|---|
Fórmula molecular |
C32H24NP |
Peso molecular |
453.5 g/mol |
Nombre IUPAC |
triphenyl-[2-(2-phenylethynyl)phenyl]imino-λ5-phosphane |
InChI |
InChI=1S/C32H24NP/c1-5-15-27(16-6-1)25-26-28-17-13-14-24-32(28)33-34(29-18-7-2-8-19-29,30-20-9-3-10-21-30)31-22-11-4-12-23-31/h1-24H |
Clave InChI |
GPEJIXUHIJLIMN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=CC=CC=C2N=P(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide](/img/structure/B12566671.png)



![4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile](/img/structure/B12566693.png)
![1,3-Cyclohexanedione, 5,5-dimethyl-2-[(4-nitrophenyl)methylene]-](/img/structure/B12566698.png)



![1,3,4,7-Tetranitrooctahydro-2H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B12566724.png)
![Benzene, 1-chloro-2-[(S)-methylsulfinyl]-](/img/structure/B12566727.png)
![Glycine, N-[4-(hydroxymethyl)benzoyl]-](/img/structure/B12566728.png)
